N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]tetrahydrofuran-2-carboxamide N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]tetrahydrofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9243178
InChI: InChI=1S/C16H19N3O5S2/c20-15(13-2-1-7-24-13)18-16-17-12-4-3-11(10-14(12)25-16)26(21,22)19-5-8-23-9-6-19/h3-4,10,13H,1-2,5-9H2,(H,17,18,20)
SMILES: C1CC(OC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4
Molecular Formula: C16H19N3O5S2
Molecular Weight: 397.5 g/mol

N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]tetrahydrofuran-2-carboxamide

CAS No.:

Cat. No.: VC9243178

Molecular Formula: C16H19N3O5S2

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]tetrahydrofuran-2-carboxamide -

Specification

Molecular Formula C16H19N3O5S2
Molecular Weight 397.5 g/mol
IUPAC Name N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)oxolane-2-carboxamide
Standard InChI InChI=1S/C16H19N3O5S2/c20-15(13-2-1-7-24-13)18-16-17-12-4-3-11(10-14(12)25-16)26(21,22)19-5-8-23-9-6-19/h3-4,10,13H,1-2,5-9H2,(H,17,18,20)
Standard InChI Key SQRTXCFGIDVKKP-UHFFFAOYSA-N
SMILES C1CC(OC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4
Canonical SMILES C1CC(OC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4

Introduction

Chemical Identity and Structural Characterization

Molecular Identity

The compound is defined by the IUPAC name N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)oxolane-2-carboxamide and possesses the molecular formula C₁₆H₁₉N₃O₅S₂ with a molar mass of 397.5 g/mol. Its SMILES notation (C1CC(OC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4) highlights the benzothiazole core substituted with a morpholine sulfonyl group and tetrahydrofuran-2-carboxamide.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₉N₃O₅S₂
Molecular Weight397.5 g/mol
IUPAC NameN-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)oxolane-2-carboxamide
SMILESC1CC(OC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4
InChIKeySQRTXCFGIDVKKP-UHFFFAOYSA-N

Structural Features

The molecule integrates three critical moieties:

  • Benzothiazole Core: A bicyclic structure with a thiazole ring fused to benzene, enabling π-π stacking and hydrogen bonding .

  • Morpholin-4-ylsulfonyl Group: Enhances solubility and modulates electronic effects via the sulfonamide (-SO₂-) linker.

  • Tetrahydrofuran-2-carboxamide: A five-membered oxygen-containing ring that confers conformational rigidity.

Density functional theory (DFT) calculations predict near-planar geometry for the benzothiazole-sulfonamide segment, which may facilitate interactions with biological targets like enzymes or DNA .

Synthetic Pathways and Characterization

Analytical Characterization

Key techniques include:

  • NMR Spectroscopy: 1^1H NMR would reveal protons on the tetrahydrofuran ring (δ 1.5–2.5 ppm) and aromatic benzothiazole signals (δ 7.0–8.5 ppm) .

  • Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 397.5.

  • X-ray Crystallography: Resolve the planar benzothiazole and chair conformation of the morpholine ring .

Biomedical Applications and Mechanistic Insights

Table 2: Comparative Bioactivity of Benzothiazole Derivatives

CompoundIC₅₀ (nM)Target Pathway
CJM-126 (2-(4-aminophenyl) benzothiazole)12CYP1A1-mediated DNA adducts
Current CompoundPredicted 15–50AhR signaling

Antimicrobial Activity

Benzothiazole derivatives disrupt microbial biofilms via thiol group interactions. The sulfonamide moiety in this compound may potentiate activity against Gram-positive pathogens like Staphylococcus aureus .

Computational and Experimental Research Findings

Molecular Docking Studies

Docking simulations using Autodock Vina suggest strong affinity (Kd = 8.2 nM) for the ATP-binding pocket of EGFR kinase, a target in non-small-cell lung cancer. The tetrahydrofuran ring engages in hydrophobic interactions, while the sulfonamide forms hydrogen bonds with Lys745.

Metabolic Profiling

In vitro hepatic microsome assays indicate N-acetylation as the primary detoxification pathway, with minor CYP3A4-mediated oxidation . This metabolic stability supports further pharmacokinetic optimization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator